
N,N,N',N'-Tetrakis(2-ethoxy)ethylediamine titanium(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) is a coordination compound that features a titanium(IV) center coordinated by N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) typically involves the reaction of titanium(IV) chloride with N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, potentially altering its coordination environment.
Substitution: Ligands coordinated to the titanium center can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to favor the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state titanium complexes, while reduction could produce lower oxidation state species. Substitution reactions will result in new coordination complexes with different ligands.
科学的研究の応用
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: It can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Coordination Chemistry: The compound serves as a model system for studying coordination chemistry principles and ligand exchange mechanisms.
Biological Applications:
作用機序
The mechanism by which N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) exerts its effects depends on its specific application. In catalysis, the titanium center can facilitate various chemical transformations by providing a reactive site for substrate binding and activation. The ligands can influence the reactivity and selectivity of the titanium center by modulating its electronic and steric environment.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine titanium(IV): Similar in structure but with hydroxyethyl groups instead of ethoxy groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine titanium(IV): Features hydroxypropyl groups, offering different steric and electronic properties.
Uniqueness
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and coordination behavior compared to its hydroxyethyl and hydroxypropyl analogs. These differences can make it more suitable for specific applications in catalysis and materials science.
特性
CAS番号 |
17476-13-0 |
|---|---|
分子式 |
C10H20N2O4Ti |
分子量 |
280.14 g/mol |
IUPAC名 |
2-[2-[bis(2-oxidoethyl)amino]ethyl-(2-oxidoethyl)amino]ethanolate;titanium(4+) |
InChI |
InChI=1S/C10H20N2O4.Ti/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16;/h1-10H2;/q-4;+4 |
InChIキー |
HSISIFZIBVZEQJ-UHFFFAOYSA-N |
正規SMILES |
C(CN(CC[O-])CC[O-])N(CC[O-])CC[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


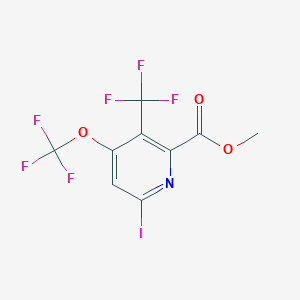
![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)
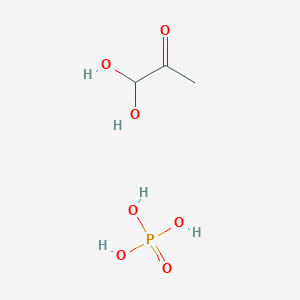
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)
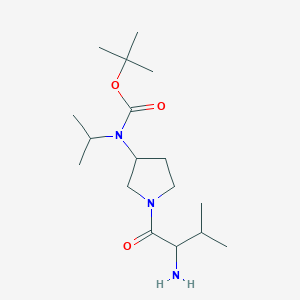

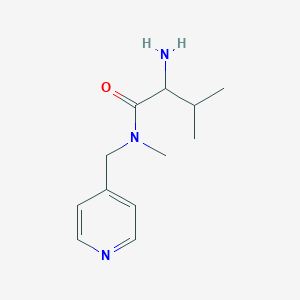
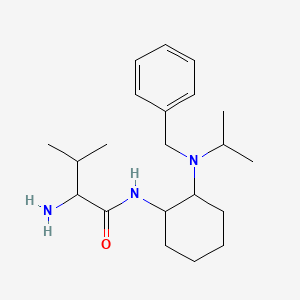
![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate](/img/structure/B14797005.png)
